molecular formula C27H24N6O4 B2867122 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1357873-49-4

3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2867122
CAS No.: 1357873-49-4
M. Wt: 496.527
InChI Key: ZWUHRZOTECDTSO-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic compound that features a unique structure combining methoxyphenyl, oxadiazole, and imidazole moieties

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and imidazole intermediates, followed by their coupling with methoxyphenyl derivatives. Key steps include:

    Formation of Oxadiazole Intermediate: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of Imidazole Intermediate: This involves the condensation of aldehydes with amines in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the oxadiazole and imidazole intermediates with methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. The oxadiazole and imidazole moieties may interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
  • 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)thiourea

Comparison: 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both oxadiazole and imidazole rings in the same molecule is relatively rare and may result in unique interactions with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O4/c1-35-22-12-8-19(9-13-22)25-31-26(37-32-25)24-16-33(17-28-24)15-18-6-10-20(11-7-18)29-27(34)30-21-4-3-5-23(14-21)36-2/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUHRZOTECDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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